molecular formula C31H64O2 B3048454 1,3-Propanediol, 2,2-ditetradecyl- CAS No. 170025-79-3

1,3-Propanediol, 2,2-ditetradecyl-

Cat. No. B3048454
CAS RN: 170025-79-3
M. Wt: 468.8 g/mol
InChI Key: JHBDKLTWMBXICR-UHFFFAOYSA-N
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Description

“1,3-Propanediol, 2,2-ditetradecyl-” is a derivative of 1,3-Propanediol, which is an organic compound with the formula CH2(CH2OH)2 . This 3-carbon diol is a colorless viscous liquid that is miscible with water .


Synthesis Analysis

1,3-Propanediol is mainly produced by the hydration of acrolein . An alternative route involves the hydroformylation of ethylene oxide to form 3-hydroxypropionaldehyde. The aldehyde is subsequently hydrogenated to give 1,3-propanediol . Biological production of 1,3-Propanediol from renewable feedstocks by green processes is attracting wide attention . The development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .


Chemical Reactions Analysis

1,3-Propanediol has been mainly used as a commercial solvent and a raw material of the industrial product . It has attracted attention as an important monomer of poly(trimethylene terephthalate) (PTT), because of several unique properties of PTT for the production of fibers .


Physical And Chemical Properties Analysis

1,3-Propanediol is a colorless viscous liquid that is miscible with water . It has a high boiling point and strong hydrophilicity, which restricts the development of related separation technologies .

Mechanism of Action

The adsorption of 1,3-propanediol revealed that the molecular size and other physical properties exhibited a moderate contribution to the adsorption of hydrophilic compounds . The adsorption processes between 1,3-propanediol and nitrogen, oxygen and boron functional group modified resins were further explored .

Future Directions

The production of 1,3-Propanediol from renewable feedstocks by green processes is attracting wide attention . Although biological production of 1,3-Propanediol has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

properties

IUPAC Name

2,2-di(tetradecyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(29-32,30-33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33H,3-30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBDKLTWMBXICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622612
Record name 2,2-Ditetradecylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Propanediol, 2,2-ditetradecyl-

CAS RN

170025-79-3
Record name 2,2-Ditetradecylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

LAH (9.68 mmol) is added to a diethyl-2,2-ditetradecylmalonate (2.42 mmol) solution in THF at rt and the reaction mixture is heated under reflux for 2 h. The reaction mixture is quenched with 1 M HCl solution and stirred for 30 min. The aqueous layer is extracted with diethyl ether two times. The combined organic layers are washed with a dilute HCl solution and brine, and then dried over anhydrous magnesium sulfate. Solvents are evaporated under vacuum. The reaction afforded 2,2-ditetradecyl-1,3-propanediol in 91% yield 1H NMR (300 MHz, CDCl3): δ 3.57 (s, 4H, CH2O), 1.38-1.15 (m), 0.88 (t, 6H, J=8.0 Hz).
Name
Quantity
9.68 mmol
Type
reactant
Reaction Step One
Name
diethyl-2,2-ditetradecylmalonate
Quantity
2.42 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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